2-Phenoxynicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenoxynicotinamide and related compounds involves various chemical reactions and methodologies. For instance, the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to 2-Phenoxynicotinamide, was achieved through a one-step reaction starting from 2-hydroxynicotinic acid and aniline in the presence of DCC/DMAP in pyridine, yielding a product with potential for leukemia treatment (Salahuddin, Hanafi, & Hariyanti, 2013). Another study focused on the design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide derivatives, showcasing the compound's role in activating human and mouse TGR5 receptors, highlighting the chemical versatility and potential therapeutic applications of phenoxynicotinamide derivatives (Duan et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-Phenoxynicotinamide and its derivatives is critical for understanding its chemical behavior and interactions. Studies have utilized X-ray diffraction to characterize the molecular complexes of phenols with isonicotinamide, elucidating the hydrogen bonding patterns and supramolecular assemblies that contribute to the stability and self-assembly of these compounds (Vishweshwar, Nangia, & Lynch, 2003).
Chemical Reactions and Properties
2-Phenoxynicotinamide participates in various chemical reactions, demonstrating a range of chemical properties. For example, the reaction of bromine and chlorine with phenolic compounds, which are structural moieties of natural organic matter, showcases the high reactivity of these elements with phenolic compounds, including derivatives of phenoxynicotinamide, leading to electrophilic aromatic substitution and oxidation processes (Criquet et al., 2015).
Scientific Research Applications
Potential as GPBAR1 Receptor Agonists
A study titled "2‐Phenoxy‐nicotinamides are Potent Agonists at the Bile Acid Receptor GPBAR1 (TGR5)" by Martin et al. (2013) in ChemMedChem highlights the potential of 2-Phenoxy-nicotinamides as potent agonists at the GPBAR1 receptor. This receptor is targeted for treating obesity, type 2 diabetes, and metabolic syndrome. These compounds have favorable physicochemical properties and metabolic stability (Martin et al., 2013).
Anticancer Activity Against Leukemia
The paper "SYNTHESIS AND ANTICANCER ACTIVITY TEST OF 2-HYDROXY-N-PHENYLNICOTINAMIDE" by Salahuddin et al. (2013) in the Indonesian Journal of Chemistry discusses the synthesis of 2-hydroxy-N-phenylnicotinamide from a modified UK-3A compound. This compound demonstrated cytotoxicity against P388 murine leukemia cells, suggesting potential for leukemia P388 treatment (Salahuddin, Hanafi, & Hariyanti, 2013).
Anti-Diabetic Agent Against TGR5 Receptor
In the Journal of King Saud University - Science, a study titled "Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor" by Adeniji et al. (2020) discusses these derivatives as potent anti-diabetic agents. The best compound showed a binding affinity of 10.4 kcal/mol (Adeniji, Arthur, & Oluwaseye, 2020).
Antiarrhythmic and Hypotensive Effects
The study "Antiarrhythmic activity of p-hydroxy-N-(2-diethylaminoethyl) benzamide (the p-hydroxy isostere of procainamide) in dogs and mice" by Drayer et al. (1977) in the Journal of Medicinal Chemistry reports that Phenolic 2 shows antiarrhythmic and hypotensive effects in dogs and mice, similar to procainamide (Drayer et al., 1977).
Anticancer Effects of Phenolcarboxylic Acids
A study in Phytomedicine titled "Phenolcarboxylic acids from medicinal herbs exert anticancer effects through disruption of COX-2 activity" by Tao et al. (2014) discusses how phenolic acids, particularly danshensu, disrupt COX-2 activity in cancer cells, indicating potential in cancer prevention and therapy (Tao et al., 2014).
properties
IUPAC Name |
2-phenoxypyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBCRRFSFTVINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371852 | |
Record name | 2-phenoxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenoxynicotinamide | |
CAS RN |
111950-69-7 | |
Record name | 2-phenoxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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